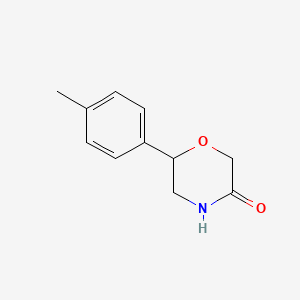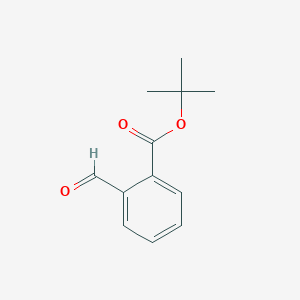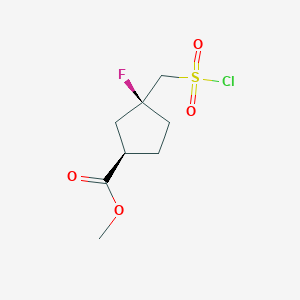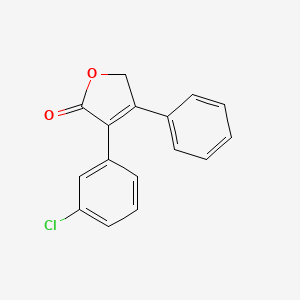
6-p-Tolylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-p-Tolylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Agents
Research has identified various compounds structurally related to 6-p-Tolylmorpholin-3-one that have significant antitumor activity. For instance, derivatives of 2-phenylquinolin-4-ones have shown potent cytotoxic activity against tumor cell lines, with some analogues exhibiting inhibitory activity in the sub-micromolar range against multiple cancer cell lines. These compounds have been evaluated for their potential as clinical candidates for cancer therapy due to their promising pharmacological profiles and efficacy in preclinical models (Li-Chen Chou et al., 2010).
mTOR Inhibitors for Cancer Treatment
Another area of application is the development of selective inhibitors for the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and metabolism. Compounds designed with morpholino groups, similar in structure to this compound, have shown high potency and selectivity as mTOR inhibitors. These inhibitors offer potential therapeutic options for cancer treatment by selectively inhibiting cellular biomarkers of mTORC1 and mTORC2, showing promise for further development (P. Nowak et al., 2009).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors. For example, studies on 8-hydroxyquinoline derivatives have shown these compounds to be effective in protecting mild steel against corrosion in acidic media. The anti-corrosion performance was attributed to the formation of a protective layer on the metal surface, showcasing the potential of such compounds in industrial applications (Dhaybia Douche et al., 2020).
Environmental Science
The impact of glyphosate-based herbicides, which may contain derivatives of this compound, on non-target aquatic species has been studied. Research indicates potential risks to aquatic invertebrates from exposure to glyphosate, underscoring the importance of understanding the environmental fate and impact of such chemicals (V. Matozzo et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-methylphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-12-11(13)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURSFCBRGMLGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)
methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)


![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
